Cas no 898790-70-0 (cyclobutyl-(2,5-dimethylphenyl)methanone)

cyclobutyl-(2,5-dimethylphenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- CYCLOBUTYL 2,5-DIMETHYLPHENYL KETONE
- cyclobutyl-(2,5-dimethylphenyl)methanone
- LogP
- AKOS009340170
- MFCD03841266
- CYCLOBUTYL2,5-DIMETHYLPHENYLKETONE
- DTXSID50642530
- Cyclobutyl(2,5-dimethylphenyl)methanone
- 898790-70-0
-
- MDL: MFCD03841266
- Inchi: InChI=1S/C13H16O/c1-9-6-7-10(2)12(8-9)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3
- InChI Key: YNFYWQWJVBKDNU-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C)C=C1)C(=O)C2CCC2
Computed Properties
- Exact Mass: 188.12000
- Monoisotopic Mass: 188.120115130Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.28620
cyclobutyl-(2,5-dimethylphenyl)methanone Security Information
cyclobutyl-(2,5-dimethylphenyl)methanone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
cyclobutyl-(2,5-dimethylphenyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB364118-1 g |
Cyclobutyl 2,5-dimethylphenyl ketone, 97%; . |
898790-70-0 | 97% | 1 g |
€841.90 | 2023-07-19 | |
abcr | AB364118-2 g |
Cyclobutyl 2,5-dimethylphenyl ketone, 97%; . |
898790-70-0 | 97% | 2 g |
€1,415.70 | 2023-07-19 | |
Fluorochem | 204079-5g |
cyclobutyl 2,5-dimethylphenyl ketone |
898790-70-0 | 97% | 5g |
£1753.00 | 2022-03-01 | |
A2B Chem LLC | AH89554-2g |
Cyclobutyl 2,5-dimethylphenyl ketone |
898790-70-0 | 97% | 2g |
$984.00 | 2024-04-19 | |
Fluorochem | 204079-2g |
cyclobutyl 2,5-dimethylphenyl ketone |
898790-70-0 | 97% | 2g |
£847.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644417-5g |
Cyclobutyl(2,5-dimethylphenyl)methanone |
898790-70-0 | 98% | 5g |
¥25042.00 | 2024-04-26 | |
abcr | AB364118-2g |
Cyclobutyl 2,5-dimethylphenyl ketone, 97%; . |
898790-70-0 | 97% | 2g |
€1415.70 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644417-2g |
Cyclobutyl(2,5-dimethylphenyl)methanone |
898790-70-0 | 98% | 2g |
¥11299.00 | 2024-04-26 | |
A2B Chem LLC | AH89554-5g |
Cyclobutyl 2,5-dimethylphenyl ketone |
898790-70-0 | 97% | 5g |
$1989.00 | 2024-04-19 | |
Fluorochem | 204079-1g |
cyclobutyl 2,5-dimethylphenyl ketone |
898790-70-0 | 97% | 1g |
£483.00 | 2022-03-01 |
cyclobutyl-(2,5-dimethylphenyl)methanone Related Literature
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
Additional information on cyclobutyl-(2,5-dimethylphenyl)methanone
Cyclobutyl-(2,5-dimethylphenyl)methanone (CAS No. 898790-70-0): A Comprehensive Overview
Cyclobutyl-(2,5-dimethylphenyl)methanone (CAS No. 898790-70-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by a cyclobutyl group attached to a 2,5-dimethylphenyl moiety through a methanone (ketone) linkage. The combination of these functional groups imparts distinct properties that make it an intriguing subject for both academic research and industrial development.
The cyclobutyl ring is a four-membered cyclic structure that is known for its high ring strain, which can influence the reactivity and stability of the compound. The 2,5-dimethylphenyl group, on the other hand, provides additional steric and electronic effects that can modulate the compound's behavior in different chemical environments. The methanone linkage serves as a bridge between these two moieties, facilitating the transfer of electronic and steric influences.
Recent studies have explored the potential of cyclobutyl-(2,5-dimethylphenyl)methanone in various applications. In the field of pharmaceuticals, this compound has been investigated for its potential as a lead molecule in drug discovery. Its unique structure allows it to interact with specific biological targets, such as enzymes and receptors, which can be crucial for developing new therapeutic agents. For instance, research has shown that cyclobutyl-(2,5-dimethylphenyl)methanone can exhibit selective binding to certain protein targets, making it a promising candidate for further optimization.
In materials science, cyclobutyl-(2,5-dimethylphenyl)methanone has been studied for its potential use in the development of advanced materials with tailored properties. The high ring strain of the cyclobutyl group can be harnessed to create materials with enhanced mechanical strength and thermal stability. Additionally, the presence of the 2,5-dimethylphenyl group can introduce aromatic character and improve solubility, which are important factors in designing functional materials for various applications.
The synthesis of cyclobutyl-(2,5-dimethylphenyl)methanone typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of cyclobutanecarboxylic acid with 2,5-dimethylbenzaldehyde followed by reduction or direct coupling reactions using transition metal catalysts. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these syntheses, making it more feasible to produce this compound on a larger scale.
From a spectroscopic perspective, cyclobutyl-(2,5-dimethylphenyl)methanone exhibits characteristic absorption bands in infrared (IR) spectroscopy due to the presence of the carbonyl group (C=O) and aromatic rings. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the positions of hydrogen atoms and carbon atoms within the cyclobutyl and phenyl moieties. Mass spectrometry (MS) is also a valuable tool for confirming the molecular weight and identifying any impurities or side products.
In terms of safety and handling, cyclobutyl-(2,5-dimethylphenyl)methanone should be managed with standard laboratory precautions to ensure safe handling and storage. It is important to follow guidelines for working with organic compounds to prevent exposure to skin or inhalation. Proper ventilation and personal protective equipment (PPE) are recommended when handling this compound.
Overall, cyclobutyl-(2,5-dimethylphenyl)methanone (CAS No. 898790-70-0) represents an exciting area of research with potential applications in pharmaceuticals and materials science. Its unique chemical structure offers opportunities for developing new therapeutic agents and advanced materials with tailored properties. As research continues to advance in these fields, it is likely that new insights and applications will emerge, further highlighting the importance of this compound.
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